Cas no 17692-26-1 (10-(3-(4-Cyclopropylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine)

10-(3-(4-Cyclopropylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine structure
17692-26-1 structure
Product Name:10-(3-(4-Cyclopropylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine
CAS-nummer:17692-26-1
MF:C23H26F3N3S
MW:433.532854557037
CID:164707
PubChem ID:28690
Update Time:2025-04-19

10-(3-(4-Cyclopropylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine Chemische en fysische eigenschappen

Naam en identificatie

    • 10-(3-(4-Cyclopropylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine
    • 10-[3-(4-cyclopropylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine
    • 10-[3-(4-cyclopropylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-10H-phenothiazine
    • Cyclophenazine
    • Aids031777
    • Aids-031777
    • Ciclofenazine
    • 10-[3-(4-Cyclopropyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-10H-phenothiazine
    • 10H-Phenothiazine, 10-[3-(4-cyclopropyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-
    • DTXSID60170218
    • NS00123840
    • 17692-26-1
    • CHEMBL2110782
    • NSC-161436
    • 10H-Phenothiazine, 10-(3-(4-cyclopropyl-1-piperazinyl)propyl)-2-(trifluoromethyl)-
    • UNII-OH4ZJ36RB2
    • OH4ZJ36RB2
    • Ciclofenazine [INN]
    • CICLOFENAZINE [WHO-DD]
    • Q27285653
    • NSC 161436
    • AKOS022181249
    • SCHEMBL351628
    • NSC161436
    • 10-(3-(4-CYCLOPROPYL-1-PIPERAZINYL)PROPYL)-2-(TRIFLUOROMETHYL)PHENOTHIAZINE
    • NPYDSZQCCSLZPP-UHFFFAOYSA-N
    • Inchi: 1S/C23H26F3N3S/c24-23(25,26)17-6-9-22-20(16-17)29(19-4-1-2-5-21(19)30-22)11-3-10-27-12-14-28(15-13-27)18-7-8-18/h1-2,4-6,9,16,18H,3,7-8,10-15H2
    • InChI-sleutel: NPYDSZQCCSLZPP-UHFFFAOYSA-N
    • LACHT: S1C2C=CC=CC=2N(C2C=C(C(F)(F)F)C=CC1=2)CCCN1CCN(CC1)C1CC1

Berekende eigenschappen

  • Exacte massa: 433.18018
  • Monoisotopische massa: 433.18
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 5
  • Complexiteit: 577
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.6
  • Topologisch pooloppervlak: 35A^2

Experimentele eigenschappen

  • Dichtheid: 1.291
  • Kookpunt: 536.6°Cat760mmHg
  • Vlampunt: 278.3°C
  • Brekindex: 1.603
  • PSA: 9.72

10-(3-(4-Cyclopropylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine Prijsmeer >>

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